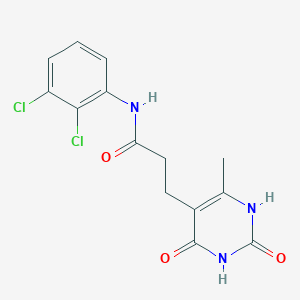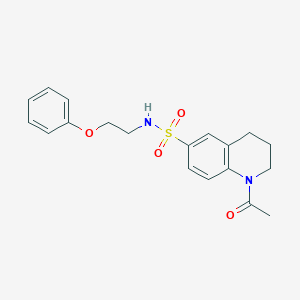![molecular formula C17H15N3O3S B6543903 N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 921520-86-7](/img/structure/B6543903.png)
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide, also known as BZM-TFC, is a novel compound that has been studied for a variety of scientific research applications. BZM-TFC is a thiazole-based compound with a benzylcarbamoylmethyl group, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazoles, including F2202-0975, have demonstrated potent antimicrobial properties. Researchers have investigated their effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . These findings highlight their potential as novel antibiotics.
Hepatoprotective Activity
Researchers have explored the hepatoprotective potential of thiazole-based compounds. F2202-0975 may help protect liver cells from damage caused by toxins, infections, or metabolic disorders. This property could be valuable in liver disease management.
Shiradkar et al. (2007) synthesized a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and screened them for antibacterial activity against various strains .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as the gag-pol polyprotein .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-12-5-2-1-3-6-12)9-13-11-24-17(19-13)20-16(22)14-7-4-8-23-14/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFMGFMOQJJWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6543831.png)
![ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate](/img/structure/B6543846.png)

![1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6543861.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6543874.png)

![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6543914.png)

![1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B6543918.png)
![N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543928.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543934.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6543936.png)